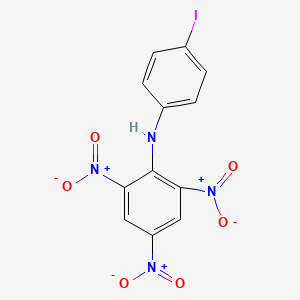
4'-Iodo-2,4,6-trinitrodiphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Iodo-2,4,6-trinitrodiphenylamine is a chemical compound with the molecular formula C12H7IN4O6 It is known for its unique structure, which includes an iodine atom and three nitro groups attached to a diphenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by iodination The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the diphenylamine ring
Industrial Production Methods
Industrial production of 4’-Iodo-2,4,6-trinitrodiphenylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Iodo-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or thiophenol in solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Products include substituted diphenylamines.
Reduction: Products include 4’-amino-2,4,6-trinitrodiphenylamine.
Oxidation: Products depend on the specific oxidizing agent used.
Scientific Research Applications
4’-Iodo-2,4,6-trinitrodiphenylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 4’-Iodo-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and iodine groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and context. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Iodo-2,4-dinitrodiphenylamine
- 3,4-Dimethyl-2’,4’-dinitrodiphenylamine
- 3,5-Dimethyl-2’,4’-dinitrodiphenylamine
- 4’-Phenoxy-2,4,6-trinitrodiphenylamine
Uniqueness
4’-Iodo-2,4,6-trinitrodiphenylamine is unique due to the presence of both iodine and three nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with nucleophiles and reducing agents, making it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
60411-23-6 |
|---|---|
Molecular Formula |
C12H7IN4O6 |
Molecular Weight |
430.11 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7IN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |
InChI Key |
YWYPPOIUFVFEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)


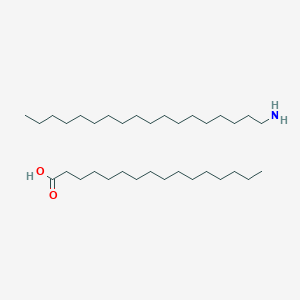

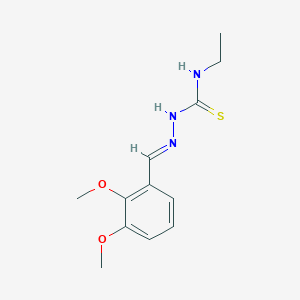
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


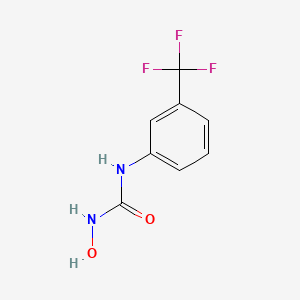

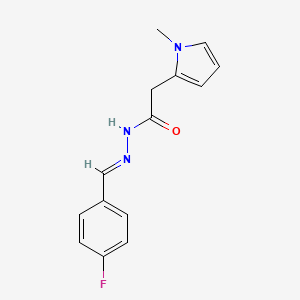

![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
